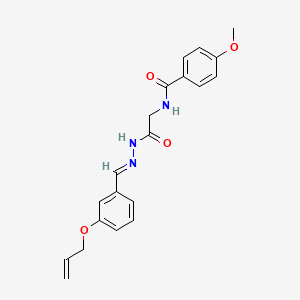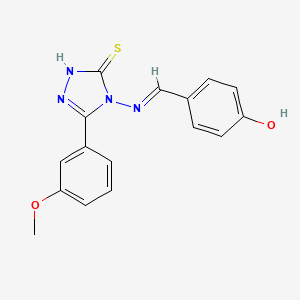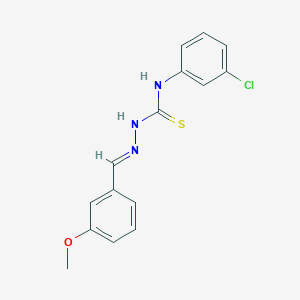
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol This compound is known for its unique structure, which includes an ethoxyanilino group, a methoxyphenyl group, and a bromobenzoate moiety
Méthodes De Préparation
The synthesis of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyanilino intermediate.
Coupling with Methoxyphenyl Hydrazone: The ethoxyanilino intermediate is then coupled with 2-methoxyphenyl hydrazone under specific reaction conditions to form the carbohydrazonoyl intermediate.
Bromination: The final step involves the bromination of the carbohydrazonoyl intermediate to form the desired product, this compound.
Analyse Des Réactions Chimiques
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving hydrazone and anilino groups.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The ethoxyanilino and methoxyphenyl groups play a crucial role in its binding to target molecules, while the bromobenzoate moiety enhances its reactivity. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:
4-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the meta position.
4-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the ortho position.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
767305-63-5 |
|---|---|
Formule moléculaire |
C25H22BrN3O6 |
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-20-10-8-19(9-11-20)28-23(30)24(31)29-27-15-16-7-12-21(22(13-16)33-2)35-25(32)17-5-4-6-18(26)14-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
Clé InChI |
KBYFGMFWIOCJRJ-JFLMPSFJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


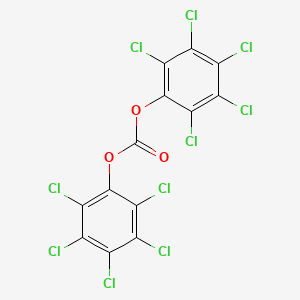
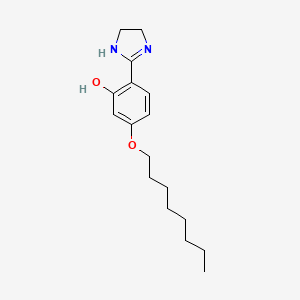
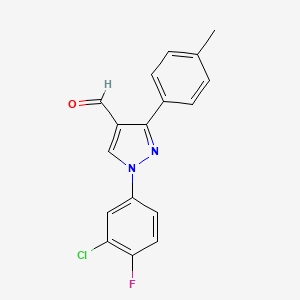
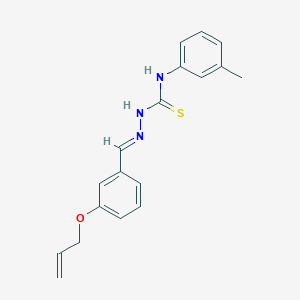
![2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15083503.png)

![2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15083508.png)
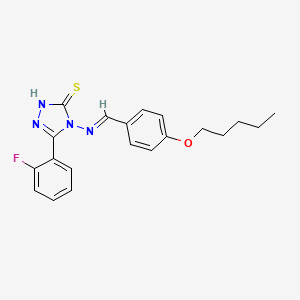
![N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15083521.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083544.png)
![(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B15083567.png)
